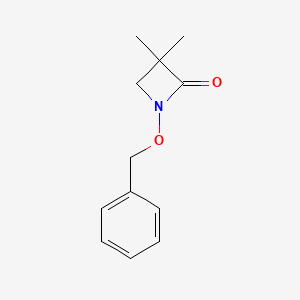
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is a brominated organic compound characterized by the presence of multiple bromine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2,3-tribromobenzene with 4,4-dibromobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and better control over reaction conditions. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and ensuring the purity of the final product .
化学反应分析
Types of Reactions
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 100°C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Carboxylic acids.
Reduction: Less brominated derivatives.
科学研究应用
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .
相似化合物的比较
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms.
1,2,4-Tribromobenzene: Another isomer of tribromobenzene with different bromine atom positions.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
Uniqueness
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is unique due to the presence of an additional butoxy group with bromine atoms, which imparts distinct chemical properties and reactivity compared to simpler tribromobenzene derivatives. This structural complexity allows for a wider range of applications and interactions in various chemical and biological systems .
属性
CAS 编号 |
66500-91-2 |
|---|---|
分子式 |
C10H9Br5O |
分子量 |
544.7 g/mol |
IUPAC 名称 |
1,2,3-tribromo-4-(4,4-dibromobutoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c11-6-3-4-7(10(15)9(6)14)16-5-1-2-8(12)13/h3-4,8H,1-2,5H2 |
InChI 键 |
POKFMCNMGXNOEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OCCCC(Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
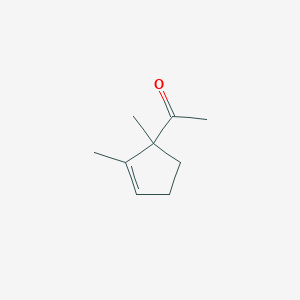
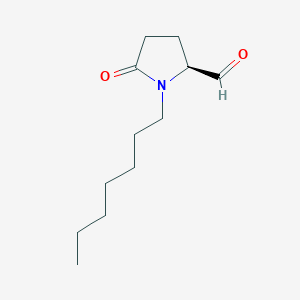
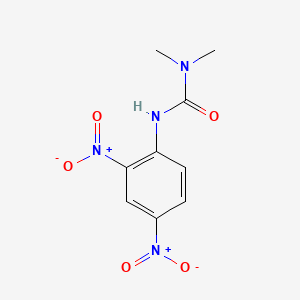


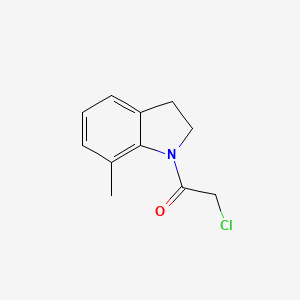
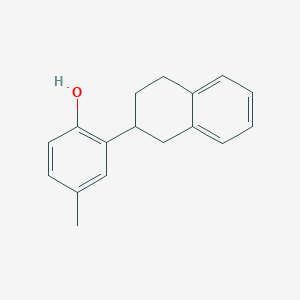
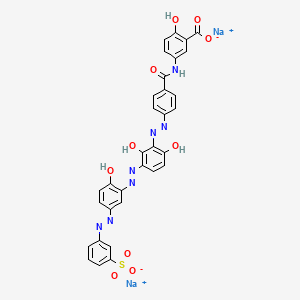
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)


